3-Mesitylisoxazole-5-carboxylic acid
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Overview
Description
3-Mesitylisoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a mesityl group and a carboxylic acid group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of mesityl-substituted nitrile oxides with alkynes, leading to the formation of the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of polymer-bound intermediates and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of organolithium reagents or Grignard reagents for nucleophilic substitution.
Major Products:
Oxidation: Isoxazole oximes.
Reduction: Isoxazole amines.
Substitution: Various substituted isoxazoles depending on the reagents used.
Scientific Research Applications
3-Mesitylisoxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Mesitylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Methylisoxazole-5-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- Isoxazole-3-carboxylic acid
Comparison: 3-Mesitylisoxazole-5-carboxylic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications, such as the development of selective enzyme inhibitors or materials with specific properties .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)10-6-11(13(15)16)17-14-10/h4-6H,1-3H3,(H,15,16) |
InChI Key |
KWHOEYIUERJCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)O)C |
Origin of Product |
United States |
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